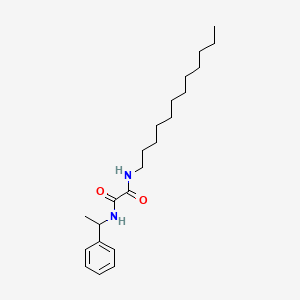![molecular formula C25H26N4O5S2 B11541735 1,2-bis(propylsulfonyl)-N'-[(E)-pyridin-4-ylmethylidene]pyrrolo[2,1-a]isoquinoline-3-carbohydrazide](/img/structure/B11541735.png)
1,2-bis(propylsulfonyl)-N'-[(E)-pyridin-4-ylmethylidene]pyrrolo[2,1-a]isoquinoline-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-BIS(PROPANE-1-SULFONYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the pyrrolo[2,1-a]isoquinoline family.
Preparation Methods
The synthesis of 1,2-BIS(PROPANE-1-SULFONYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOHYDRAZIDE involves multiple steps, starting with the preparation of the pyrrolo[2,1-a]isoquinoline core. This core can be synthesized through various methods, including cyclization reactions and condensation reactions . The final compound is obtained by introducing the propane-1-sulfonyl and pyridin-4-ylmethylidene groups under specific reaction conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1,2-BIS(PROPANE-1-SULFONYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1,2-BIS(PROPANE-1-SULFONYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits significant biological activity, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 1,2-BIS(PROPANE-1-SULFONYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOHYDRAZIDE involves its interaction with molecular targets such as topoisomerase enzymes. By inhibiting these enzymes, the compound disrupts DNA replication and transcription, leading to cell death. This mechanism is particularly effective against cancer cells, making the compound a potential anti-cancer agent .
Comparison with Similar Compounds
Similar compounds in the pyrrolo[2,1-a]isoquinoline family include:
Pyrrolo[2,1-a]isoquinoline derivatives:
1,2-BIS(PROPANE-1-SULFONYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PYRROLO[2,1-A]ISOQUINOLINE-3-CARBOHYDRAZIDE stands out due to its unique combination of functional groups, which contribute to its distinct chemical properties and biological activities.
Properties
Molecular Formula |
C25H26N4O5S2 |
|---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
1,2-bis(propylsulfonyl)-N-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[2,1-a]isoquinoline-3-carboxamide |
InChI |
InChI=1S/C25H26N4O5S2/c1-3-15-35(31,32)23-21-20-8-6-5-7-19(20)11-14-29(21)22(24(23)36(33,34)16-4-2)25(30)28-27-17-18-9-12-26-13-10-18/h5-14,17H,3-4,15-16H2,1-2H3,(H,28,30)/b27-17+ |
InChI Key |
XUVXSKLYGANBJB-WPWMEQJKSA-N |
Isomeric SMILES |
CCCS(=O)(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1S(=O)(=O)CCC)C(=O)N/N=C/C4=CC=NC=C4 |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1S(=O)(=O)CCC)C(=O)NN=CC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11541654.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-2,3-dihydro-1H-inden-1-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11541669.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11541671.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11541691.png)

![2-[(E)-(2-{4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B11541702.png)
![N-(furan-2-ylmethyl)-N'-(4-methoxyphenyl)-6-[(2Z)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11541709.png)
![4-amino-N'-[(E)-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11541719.png)
![4-[(E)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenol](/img/structure/B11541733.png)
![2-(4-chlorophenyl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11541743.png)
![3-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]propanehydrazide](/img/structure/B11541748.png)

![(4Z)-4-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B11541752.png)
![3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-2-methyl-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11541756.png)
